Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate is a complex organic compound with the molecular formula C20H15N3O10S2 and a molecular weight of 521.4772 g/mol . This compound is characterized by the presence of sulfonyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrophenyl sulfonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{bis[(4-tolyl)sulfonyl]amino}benzoate
- Methyl 2-{bis[(4-chlorophenyl)sulfonyl]amino}benzoate
- Methyl 2-{bis[(4-methylphenyl)sulfonyl]amino}benzoate
Uniqueness
Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C20H15N3O10S2 |
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Molecular Weight |
521.5 g/mol |
IUPAC Name |
methyl 2-[bis[(4-nitrophenyl)sulfonyl]amino]benzoate |
InChI |
InChI=1S/C20H15N3O10S2/c1-33-20(24)18-4-2-3-5-19(18)23(34(29,30)16-10-6-14(7-11-16)21(25)26)35(31,32)17-12-8-15(9-13-17)22(27)28/h2-13H,1H3 |
InChI Key |
DVBLFPHPMSNWKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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